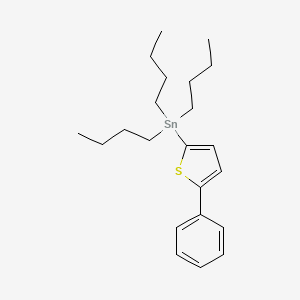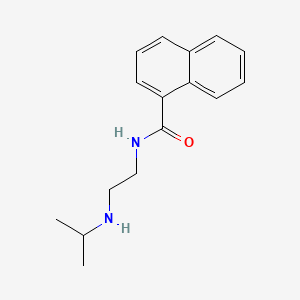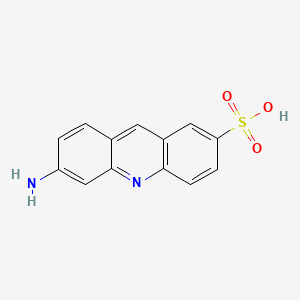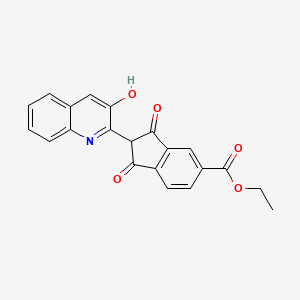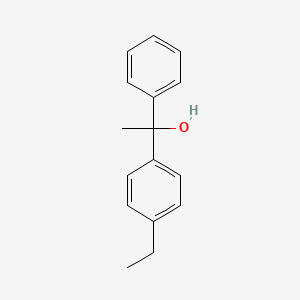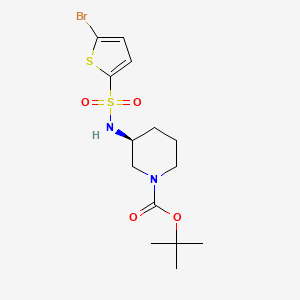![molecular formula C14H16N2O3 B13957961 4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-73-9](/img/structure/B13957961.png)
4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is a heterocyclic compound that belongs to the pyridopyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester typically involves the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester. This reaction yields aminomethylene malonate, which is then converted to the target compound in the presence of catalytic 2-chlorobenzoic acid at elevated temperatures (around 250°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
化学反应分析
Types of Reactions
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine compounds .
科学研究应用
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential therapeutic effects, including anti-HIV-1 agents.
Bioorganic Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing bioactive molecules.
Materials Science: Its fused heterocyclic structure is of interest for developing new materials with specific properties.
作用机制
The mechanism of action of 6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit enzymes like cAMP-phosphodiesterase, thereby affecting various biochemical pathways . The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-propanoic acid ethyl ester is unique due to its specific substitution pattern and the presence of the propanoic acid ethyl ester group. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
50609-73-9 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
ethyl 3-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanoate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-13(17)8-7-11-9-15-12-6-4-5-10(2)16(12)14(11)18/h4-6,9H,3,7-8H2,1-2H3 |
InChI 键 |
QFRPXRGYTOYELI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CN=C2C=CC=C(N2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


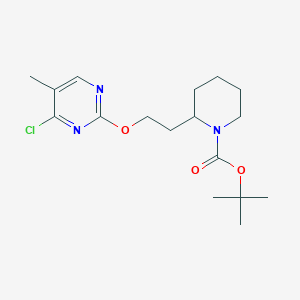

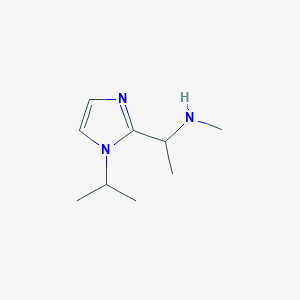
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
